molecular formula C23H29NO B14137574 2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol CAS No. 88973-01-7

2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol

Cat. No.: B14137574
CAS No.: 88973-01-7
M. Wt: 335.5 g/mol
InChI Key: ZOWLBEVTDRLLAD-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is an organic compound that features a phenolic structure substituted with bulky tert-butyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The indole moiety can be reduced under specific conditions.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol exerts its effects involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The indole moiety may interact with various molecular targets, including enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-(1-methyl-1H-indol-3-yl)phenol is unique due to the presence of both the indole and phenolic moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as an antioxidant and its ability to interact with various molecular targets.

Properties

CAS No.

88973-01-7

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(1-methylindol-3-yl)phenol

InChI

InChI=1S/C23H29NO/c1-22(2,3)18-12-15(13-19(21(18)25)23(4,5)6)17-14-24(7)20-11-9-8-10-16(17)20/h8-14,25H,1-7H3

InChI Key

ZOWLBEVTDRLLAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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